3-(3-Hydroxypropyl)benzonitrile

Description

Systematic Nomenclature and IUPAC Conventions

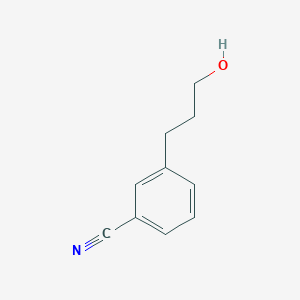

The systematic nomenclature of 3-(3-Hydroxypropyl)benzonitrile follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing nitrile functional groups. According to IUPAC naming principles, nitriles are named by adding the suffix "nitrile" to the parent alkane chain that includes the carbon atom of the nitrile group. In this specific compound, the benzonitrile core serves as the parent structure, with the hydroxypropyl group functioning as a substituent attached to the meta position of the benzene ring.

The complete systematic name reflects the compound's structural organization through several key nomenclature elements. The prefix "3-" indicates the position of the hydroxypropyl substituent on the benzene ring, numbering from the carbon bearing the nitrile functional group. The term "hydroxypropyl" describes the three-carbon chain terminating in a hydroxyl group, while "benzonitrile" identifies the aromatic nitrile core structure. This naming convention ensures unambiguous identification of the compound's molecular architecture and functional group positioning.

The molecular identifiers for 3-(3-Hydroxypropyl)benzonitrile provide comprehensive structural information through multiple chemical notation systems. The compound bears the Chemical Abstracts Service registry number 83101-13-7 and maintains a molecular weight of 161.20 grams per mole. The Simplified Molecular Input Line Entry System representation, written as C1=CC(=CC(=C1)C#N)CCCO, encodes the complete molecular structure including the benzene ring connectivity, nitrile functionality, and hydroxypropyl substituent positioning. The International Chemical Identifier key UTSJPOCSHJYKBT-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The systematic approach to naming nitrile compounds reflects broader principles established for organic chemical nomenclature. When nitrile groups are attached to cyclic structures, the suffix "carbonitrile" is typically employed, distinguishing these compounds from linear alkyl nitriles. However, in the case of 3-(3-Hydroxypropyl)benzonitrile, the standard benzonitrile nomenclature applies because the nitrile group forms an integral part of the aromatic system rather than functioning as an external substituent. This nomenclature distinction illustrates the importance of recognizing structural relationships in chemical naming conventions.

Historical Context of Benzonitrile Derivatives in Organic Chemistry

The historical development of benzonitrile chemistry traces its origins to pioneering work conducted in the mid-nineteenth century, establishing fundamental principles that continue to influence contemporary organic synthesis and chemical analysis. Hermann Fehling first reported benzonitrile in 1844, discovering the compound as a product from the thermal dehydration of ammonium benzoate. This landmark synthesis represented a significant advancement in aromatic chemistry, as Fehling successfully deduced the compound's structure through comparison with the analogous reaction of ammonium formate yielding hydrogen cyanide. His work not only established benzonitrile as a distinct chemical entity but also coined the nomenclature term "benzonitrile," which subsequently provided the naming foundation for all compounds in the nitrile family.

The systematic study of nitrile compounds expanded significantly throughout the nineteenth century, with multiple researchers contributing to the understanding of these important organic functional groups. Carl Wilhelm Scheele initially synthesized hydrogen cyanide, the simplest nitrile compound, in 1782, followed by Joseph Louis Gay-Lussac's preparation of pure hydrogen cyanide in 1811. These early investigations established the fundamental chemical properties of the nitrile functional group and demonstrated the potential for synthesizing more complex nitrile derivatives. Théophile-Jules Pelouze's synthesis of propionitrile in 1834 further expanded the understanding of aliphatic nitriles, initially suggesting these compounds to be ethers of alcohols and hydrocyanic acid before their true structural nature was established.

The evolution of benzonitrile chemistry continued with advances in synthetic methodology and mechanistic understanding throughout the twentieth century. Industrial production methods developed to meet increasing demand for benzonitrile and its derivatives in pharmaceutical and materials applications. The ammoxidation of toluene emerged as a primary industrial synthesis route, involving the reaction of toluene with ammonia and oxygen at elevated temperatures between 400 and 450 degrees Celsius. This process demonstrates the practical importance of benzonitrile derivatives in commercial chemistry and highlights the continuous development of efficient synthetic approaches.

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1782 | Carl Wilhelm Scheele | First synthesis of hydrogen cyanide | Established foundation for nitrile chemistry |

| 1811 | Joseph Louis Gay-Lussac | Preparation of pure hydrogen cyanide | Advanced understanding of nitrile properties |

| 1834 | Théophile-Jules Pelouze | Synthesis of propionitrile | Expanded knowledge of aliphatic nitriles |

| 1844 | Hermann Fehling | First synthesis of benzonitrile | Established aromatic nitrile chemistry and nomenclature |

Contemporary applications of benzonitrile derivatives, including compounds such as 3-(3-Hydroxypropyl)benzonitrile, reflect the continued relevance of this chemical class in modern organic synthesis and materials science. Benzonitrile serves as a versatile precursor to numerous derivatives and functions effectively as a solvent for various chemical transformations. The compound readily forms coordination complexes with transition metals, creating synthetic intermediates that demonstrate both solubility in organic solvents and appropriate reactivity for further chemical manipulation. These properties make benzonitrile complexes particularly valuable in catalytic applications and synthetic organic chemistry.

The structural modifications present in 3-(3-Hydroxypropyl)benzonitrile exemplify the systematic approach to molecular design that characterizes modern organic chemistry. The incorporation of hydroxyl functionality through the propyl linker creates opportunities for hydrogen bonding interactions and enhanced solubility in polar solvents. This structural feature represents a common strategy in pharmaceutical chemistry, where hydroxyl groups are frequently introduced to modulate biological activity and improve pharmacokinetic properties. The specific positioning of the hydroxypropyl substituent at the meta position relative to the nitrile group creates distinct electronic and steric environments that influence the compound's chemical reactivity and physical properties.

Properties

IUPAC Name |

3-(3-hydroxypropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSJPOCSHJYKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551270 | |

| Record name | 3-(3-Hydroxypropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83101-13-7 | |

| Record name | 3-(3-Hydroxypropyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83101-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Hydroxypropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

Formation of Vanillylnitrile :

- Reagents : Vanillin reacts with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., N,N-dimethylformamide).

- Conditions : Staged heating (50–60°C for 4 hours, followed by 110–120°C for 2 hours).

- Yield : 86–95%.

Demethylation with Lewis Acids :

- Catalyst : Anhydrous AlCl₃ (1.35:1 molar ratio relative to vanillylnitrile).

- Solvent : N,N-dimethylformamide at 120°C for 4 hours.

- Purification : Recrystallization in ethanol/water yields >99% purity.

Reaction Scheme:

Vanillin → Vanillylnitrile → 3-(3-Hydroxypropyl)benzonitrile

One-Pot Synthesis via Halogenated Benzonitrile

This route utilizes halogenated benzonitrile derivatives under high-pressure conditions.

Procedure:

- Starting Material : 3-Halo-benzonitrile (e.g., 3-bromo-benzonitrile).

- Reagents : Alkali metal alkoxide (e.g., NaOEt) in anhydrous ethanol.

- Conditions : 100–250°C under 0.5–6 MPa pressure for 6–8 hours.

- Yield : 70–85%.

Advantages:

Oxazoline-Mediated Synthesis from Benzoic Acid

This method involves converting substituted benzoic acids to benzonitriles via oxazoline intermediates.

Steps:

- Amidation : React 2,4-dihydroxybenzoic acid with α,β-aminoalcohols to form 2-phenyloxazolines.

- Cyclization : Treat oxazoline with phosphorus oxychloride (POCl₃) to yield benzonitrile.

- Deprotection : Remove arylalkyl protecting groups (e.g., benzyl) via hydrogenolysis.

Conditions:

- Temperature : 35–50°C for 4–6 hours.

- Catalyst : Pd/C for hydrogenolysis.

- Yield : 75–90%.

Comparative Analysis of Methods

Analytical Techniques for Validation

-

- HPLC : Purity >99% with retention time ~8.2 min (C18 column, acetonitrile/water).

-

- ESI-MS : m/z 162.1 [M+H]⁺.

Industrial-Scale Considerations

- Continuous Flow Reactors : Optimize yield and reduce reaction time.

- Safety Protocols : Handle AlCl₃ and POCl₃ under inert conditions due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)benzonitrile.

Reduction: The nitrile group can be reduced to form an amine, yielding 3-(3-hydroxypropyl)benzylamine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-(3-oxopropyl)benzonitrile

Reduction: 3-(3-hydroxypropyl)benzylamine

Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

3-(3-Hydroxypropyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)benzonitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitrile group can undergo various transformations, such as reduction to amines or hydrolysis to carboxylic acids, which are crucial in its applications in synthesis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(3-Hydroxypropyl)benzonitrile

The para isomer, 4-(3-Hydroxypropyl)benzonitrile (CAS 83101-12-6), shares the same hydroxypropyl chain but differs in substitution position. In borane-catalyzed reductions, both isomers are synthesized under mild conditions, as evidenced by the preparation of 4-(3-Hydroxypropyl)benzonitrile (2p-a and 2p-b) .

Chain-Length Variants: 3-(2-Hydroxyethyl)benzonitrile

3-(2-Hydroxyethyl)benzonitrile (CAS 193290-27-6) replaces the propyl chain with a shorter ethyl group. This reduction in chain length likely decreases lipophilicity (logP) compared to the hydroxypropyl analog, impacting solubility and bioavailability. The similarity score of 1.00 between these compounds underscores their structural resemblance, though the ethyl group may alter metabolic stability .

Oxidized Derivatives: 3-(3-Oxopropyl)benzonitrile

3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7) features a ketone group instead of a hydroxyl, significantly increasing reactivity. The oxo group participates in nucleophilic additions and redox reactions, unlike the hydroxypropyl analog.

Complex Derivatives in Pharmaceuticals

In drug design, hydroxypropyl benzonitrile motifs appear in complex molecules such as 4-[3-[3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]-benzonitrile, a compound with molecular weight 430.46. Here, the hydroxypropyl group contributes to binding interactions, demonstrating its utility in medicinal chemistry .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Methods : Borane catalysis enables chemoselective reduction for hydroxypropyl benzonitriles, preserving nitrile groups while reducing carboxylic acids .

- Biological Relevance : Substituent position (meta vs. para) and chain length (ethyl vs. propyl) influence physicochemical properties critical to drug design, as seen in SARS-CoV-2 Mpro inhibitors .

- Safety Considerations : Ketone-containing analogs like 3-(3-Oxopropyl)benzonitrile require stringent handling protocols due to toxicity risks .

Biological Activity

3-(3-Hydroxypropyl)benzonitrile, a compound belonging to the class of benzonitriles, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : 3-(3-Hydroxypropyl)benzonitrile

- CAS Number : 83101-13-7

- Molecular Formula : C10H11NO

The structure of 3-(3-Hydroxypropyl)benzonitrile includes a benzonitrile moiety with a hydroxyl-propyl substituent, which may influence its interaction with biological targets.

The biological activity of 3-(3-Hydroxypropyl)benzonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyl group is likely to enhance its solubility and reactivity, potentially allowing it to participate in hydrogen bonding with proteins or nucleic acids.

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Hydroxypropyl)benzonitrile exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry showed that derivatives of benzonitriles can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 3-(3-Hydroxypropyl)benzonitrile exhibits cytotoxic effects on various cancer cell lines. For instance, a case study involving human breast cancer cells indicated that this compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of kinases | Ongoing research |

Case Studies

- Antimicrobial Study : A series of tests were conducted on various bacterial strains, revealing that 3-(3-Hydroxypropyl)benzonitrile showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .

- Cancer Cell Line Research : In a controlled laboratory setting, human breast cancer cells treated with varying concentrations of 3-(3-Hydroxypropyl)benzonitrile exhibited reduced viability compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Hydroxypropyl)benzonitrile, and how can intermediates be purified?

Methodological Answer: 3-(3-Hydroxypropyl)benzonitrile can be synthesized via multi-step condensation and desilylation reactions. A validated route involves:

Condensation : Reacting 4-[3-(trimethylsilyloxy)propyl]imidazole derivatives with benzonitrile precursors under ammonia to form intermediates .

Desilylation : Treating the intermediate with HCl to remove the trimethylsilyl (TMS) group, yielding the hydroxypropyl derivative.

Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Q. How can researchers characterize 3-(3-Hydroxypropyl)benzonitrile using spectroscopic techniques?

Methodological Answer:

Q. What safety protocols are critical when handling 3-(3-Hydroxypropyl)benzonitrile in the lab?

Methodological Answer:

Q. How does the hydroxypropyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The hydroxypropyl group may undergo esterification or dehydration at pH < 3, forming propene derivatives.

- Basic Conditions : At pH > 10, the nitrile group may hydrolyze to carboxylic acid.

Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .

Advanced Research Questions

Q. What computational methods can predict the electronic properties of 3-(3-Hydroxypropyl)benzonitrile for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gap) and dipole moments.

- Fukui Indices : Analyze electrophilic/nucleophilic sites to predict reactivity in OLED applications .

- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. How can researchers optimize the compound’s role in thermally activated delayed fluorescence (TADF) materials for OLEDs?

Methodological Answer:

- Device Fabrication : Incorporate 3-(3-Hydroxypropyl)benzonitrile into emissive layers via spin-coating (e.g., blend with host polymer CBP).

- Efficiency Testing : Measure external quantum efficiency (EQE) using photoluminescence (PL) and electroluminescence (EL) spectrometers. Target ΔEST < 0.3 eV for efficient TADF .

- Doping Studies : Vary concentration (1–10 wt%) to balance charge transport and exciton confinement .

Q. What reaction mechanisms govern the interaction of 3-(3-Hydroxypropyl)benzonitrile with radical species (e.g., DPPH)?

Methodological Answer:

Q. How can isotopic labeling (e.g., ¹⁴C) be integrated into the synthesis for pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.